molecular formula C18H23NO3S B2909356 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine CAS No. 312614-94-1

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine

Cat. No.: B2909356
CAS No.: 312614-94-1
M. Wt: 333.45
InChI Key: GLMGTSFLQCYFPN-UHFFFAOYSA-N
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Description

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine is a chemical compound with a unique structure that combines a naphthalene ring with a piperidine ring through a sulfonyl linkage

Preparation Methods

The synthesis of 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxynaphthalene and 4-methylpiperidine.

    Sulfonylation Reaction: The 4-ethoxynaphthalene undergoes a sulfonylation reaction with a sulfonyl chloride reagent to form 4-ethoxynaphthalen-1-yl sulfonyl chloride.

    Coupling Reaction: The 4-ethoxynaphthalen-1-yl sulfonyl chloride is then reacted with 4-methylpiperidine in the presence of a base, such as triethylamine, to yield the final product, this compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound finds applications in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine can be compared with other similar compounds, such as:

    1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine: This compound has a similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

    1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole: This compound features an imidazole ring instead of a piperidine ring.

    1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine: This compound has an additional ethoxyphenyl group attached to the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-3-22-17-8-9-18(16-7-5-4-6-15(16)17)23(20,21)19-12-10-14(2)11-13-19/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMGTSFLQCYFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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